molecular formula C20H19F4N5O2 B2686847 3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide CAS No. 1172092-46-4

3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide

Cat. No. B2686847
CAS RN: 1172092-46-4
M. Wt: 437.399
InChI Key: FJOYVXBUGYMBLT-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H19F4N5O2 and its molecular weight is 437.399. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A significant aspect of the research on pyrazolopyrimidines and related compounds involves their synthesis and evaluation for biological activities. A study by Rahmouni et al. (2016) highlights the synthesis of a novel series of pyrazolopyrimidines derivatives that were evaluated as anticancer and anti-5-lipoxygenase agents. These compounds exhibited cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, indicating their potential as anticancer agents. The structure-activity relationship (SAR) analysis provided insights into the molecular features contributing to their biological activities (Rahmouni et al., 2016).

Anticancer Activity

Another study focused on the synthesis and anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives. This research aimed to develop compounds with potent antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line. Among the synthesized compounds, one demonstrated significant inhibitory activity, underscoring the therapeutic potential of these derivatives in cancer treatment (Abdellatif et al., 2014).

Insecticidal and Antibacterial Potential

The insecticidal and antibacterial potentials of pyrimidine linked pyrazole heterocyclics synthesized via microwave irradiative cyclocondensation have also been explored. These compounds were evaluated against Pseudococcidae insects and selected microorganisms, showcasing their utility in developing new insecticidal and antimicrobial agents (Deohate & Palaspagar, 2020).

Neuroinflammation Imaging

Furthermore, novel pyrazolo[1,5-a]pyrimidines derivatives were synthesized and evaluated as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, with subnanomolar affinity for TSPO, were tested in vivo for neuroinflammation positron emission tomography (PET) imaging, demonstrating their potential as imaging agents in neurodegenerative disorders (Damont et al., 2015).

Heterocyclic Synthesis

The utility of enaminonitriles in heterocyclic synthesis to create new pyrazole, pyridine, and pyrimidine derivatives showcases the chemical versatility and potential applications of these compounds in developing various heterocyclic frameworks with potential biological activities (Fadda et al., 2012).

properties

IUPAC Name

3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F4N5O2/c1-10-8-18(31)27-19(25-10)29-12(3)14(11(2)28-29)5-7-17(30)26-13-4-6-16(21)15(9-13)20(22,23)24/h4,6,8-9H,5,7H2,1-3H3,(H,26,30)(H,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOYVXBUGYMBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.